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molecular formula C8H13ClN4 B2795034 5-(chloromethyl)-1-cyclohexyl-1H-tetrazole CAS No. 73963-32-3

5-(chloromethyl)-1-cyclohexyl-1H-tetrazole

Cat. No. B2795034
M. Wt: 200.67
InChI Key: NZFAKRBFJHGTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04277479

Procedure details

Into 150 ml of dried benzene, 17.6 g of N-chloroacetylcyclohexylamine was added. While the inside temperature is kept below 15° C. by ice-cooling the outside of the reaction vessel, 24 g of phosphorus pentachloride (PCl5) was added under stirring condition. After completion of the addition, the stirring is continued for 2 hours at a room temperature, then the reaction mixture is concentrated to a half volume thereof by using an evaporator with a bath temperature of below 50° C. To the concentrated reaction mixture was added dropwise 100 ml of benzene containing 10% of HN3 under stirring condition for 90 minutes while keeping the inside temperature below 15° C. After the addition operation, the reaction mixture is allowed to stand overnight. Then the reaction mixture is refluxed for 3 hours with stirring. The thus obtained concentrate is extracted with 200 ml of chloroform. The chloroform layer is washed with water, 5% NaHCO3 aqueous solution, 5% hydrochloric acid and water in this order and dried with Na2SO4. After removal of the drying agent by filtration, the mother liquour is concentrated and the residue thus obtained is recrystallized from chloroform-petroleum ether to obtain 16.1 g of 1-cyclohexyl-5-chloromethyltetrazol in the form of colorless needle like crystals. Melting point: 101° to 103.5° C.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
17.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([NH:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=O.P(Cl)(Cl)(Cl)(Cl)Cl.[NH:18]=[N+:19]=[N-:20]>C1C=CC=CC=1>[CH:6]1([N:5]2[C:3]([CH2:2][Cl:1])=[N:20][N:19]=[N:18]2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=[N+]=[N-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
17.6 g
Type
reactant
Smiles
ClCC(=O)NC1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
under stirring condition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept below 15° C. by ice-
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After completion of the addition
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to a half volume
CUSTOM
Type
CUSTOM
Details
an evaporator with a bath temperature of below 50° C
CUSTOM
Type
CUSTOM
Details
To the concentrated reaction mixture
STIRRING
Type
STIRRING
Details
under stirring condition for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the inside temperature below 15° C
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture is refluxed for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
EXTRACTION
Type
EXTRACTION
Details
is extracted with 200 ml of chloroform
WASH
Type
WASH
Details
The chloroform layer is washed with water, 5% NaHCO3 aqueous solution, 5% hydrochloric acid and water in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the drying agent
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquour is concentrated
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from chloroform-petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCC1)N1N=NN=C1CCl
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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